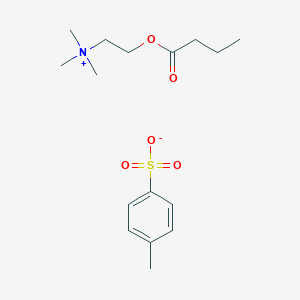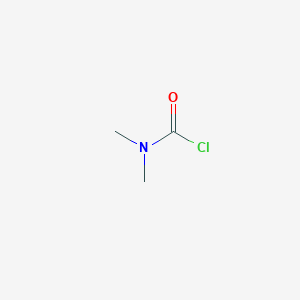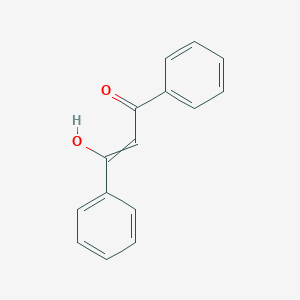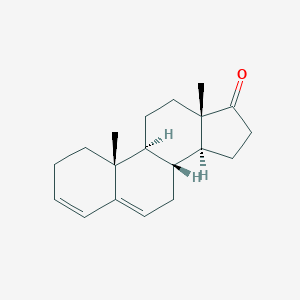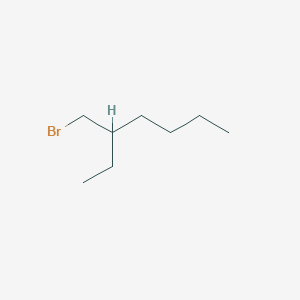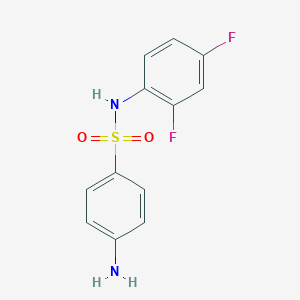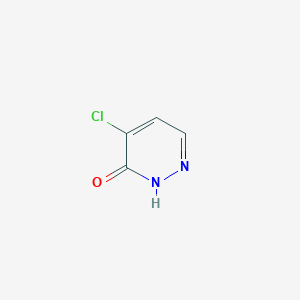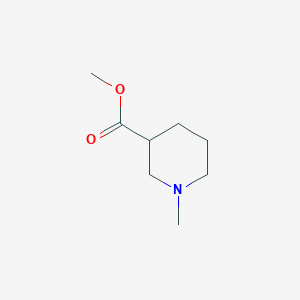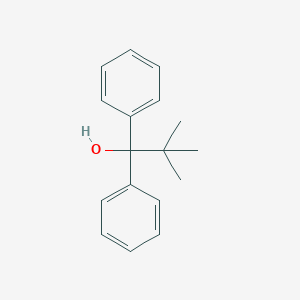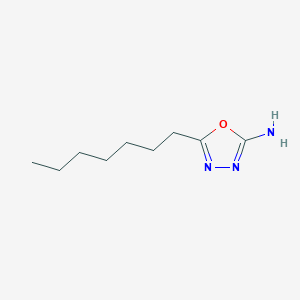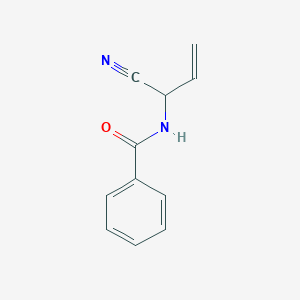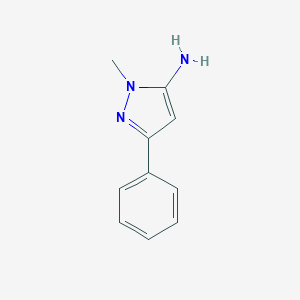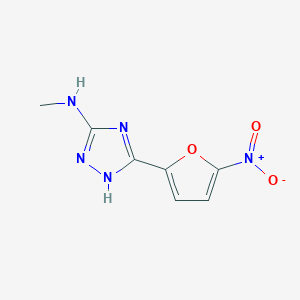
s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and diverse biological activities. This compound is a derivative of triazole, which is a five-membered ring containing three nitrogen atoms. The presence of a nitro group and a methylamino group in the 5th and 3rd position of the furan ring, respectively, makes this compound highly reactive and capable of forming strong covalent bonds with various biological targets.
Mecanismo De Acción
The mechanism of action of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is complex and depends on the biological target that it interacts with. However, it is generally believed that this compound exerts its effects by forming covalent bonds with various proteins and enzymes in the body. This leads to the inhibition of their activity, which ultimately results in the desired biological effect.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- are diverse and depend on the specific biological target that it interacts with. For example, this compound has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which play a key role in the inflammatory response. This results in a reduction in inflammation and pain. Similarly, s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- in lab experiments are its unique chemical structure, diverse biological activities, and potential applications in various fields of science. However, the limitations of using this compound include its complex synthesis process, potential toxicity, and limited availability.
Direcciones Futuras
There are several future directions for the research and development of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-. These include:
1. Development of new synthetic methods for the production of this compound that are more efficient, cost-effective, and environmentally friendly.
2. Further exploration of the biological activities of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- and its potential applications in various fields of science.
3. Investigation of the mechanism of action of this compound and its interactions with various biological targets.
4. Development of new derivatives of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- that have improved pharmacological properties and reduced toxicity.
5. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
In conclusion, s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a promising compound that has shown diverse biological activities and potential applications in various fields of science. Further research and development of this compound are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-nitro-2-furoic acid with thionyl chloride to form 5-nitro-2-furoyl chloride. This intermediate is then reacted with methylamine and sodium azide to form the desired product.
Aplicaciones Científicas De Investigación
S-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
10187-84-5 |
|---|---|
Nombre del producto |
s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- |
Fórmula molecular |
C7H7N5O3 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
N-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7N5O3/c1-8-7-9-6(10-11-7)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,9,10,11) |
Clave InChI |
XKSGTCCXIBWORN-UHFFFAOYSA-N |
SMILES |
CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
10187-84-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
